REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[C:7](=O)[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].[NH3:15].[H][H]>CO.[Ni]>[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[CH:7]([NH2:15])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2]
|
Name
|
|
Quantity
|
197.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(NC(CC(C1C)=O)(C)CC)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(NC(CC(C1C)N)(C)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |